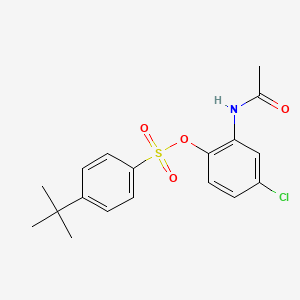

4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate

Description

4-Chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate is a sulfonate ester characterized by a chloro-substituted phenyl ring with an acetamido group at the 2-position and a bulky tert-butyl-substituted benzene sulfonate moiety. This compound is synthesized via acetylation and sulfonation reactions, as evidenced by its structural analogs in early organic chemistry studies . Key features include:

- Functional Groups: The acetamido group provides hydrogen-bonding capability, while the sulfonate group contributes to polarity and reactivity.

Properties

IUPAC Name |

(2-acetamido-4-chlorophenyl) 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-12(21)20-16-11-14(19)7-10-17(16)24-25(22,23)15-8-5-13(6-9-15)18(2,3)4/h5-11H,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIBUZYAQLIFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate typically involves the reaction of 2-(acetylamino)-4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring the quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions.

Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding phenol and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides and amines, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products include various ethers and amides depending on the nucleophile used.

Oxidation: Products include corresponding nitro or carboxylic acid derivatives.

Reduction: Products include amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that sulfonate derivatives, including 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonate group can enhance antimicrobial efficacy against resistant bacterial strains. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis.

1.2 Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis.

Data Table: Antimicrobial and Anti-inflammatory Activities

Chemical Synthesis

2.1 Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals. Its sulfonate group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Case Study:

A research article highlighted the use of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate in synthesizing novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds demonstrated promising activity against cancer cell lines.

Materials Science

3.1 Polymer Chemistry

The compound's sulfonate moiety allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and other materials requiring improved performance characteristics.

Data Table: Applications in Polymer Chemistry

Mechanism of Action

The mechanism of action of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, it can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

4-Chloro-2-Acetamidophenyl Thiobenzoate

This thiobenzoate derivative shares the 4-chloro-2-acetamidophenyl backbone but replaces the sulfonate group with a thiobenzoate (S-benzoyl) moiety. Key differences include:

Research Findings :

4-Chloro-2-Acetamidophenol

A hydrolysis product of both the sulfonate and thiobenzoate analogs, this phenol derivative lacks the sulfonate/thiobenzoate groups. Comparisons highlight:

Structural Insights :

- The tert-butyl group in the sulfonate reduces crystallinity compared to the phenol derivative, which readily crystallizes from alcohol .

Aromatic Polymers with Sulfonate Groups

For example:

- Thermal Stability : Sulfonate-containing polymers exhibit higher thermal stability than thiobenzoate-based systems due to stronger S–O bonds .

- Solubility : The tert-butyl group in the sulfonate may improve solubility in organic solvents, similar to tert-butyl-substituted polyimides .

Critical Analysis of Research Trends

- Synthetic Pathways : Early methods for sulfonate analogs involve acetic anhydride and dimethylaniline, but modern approaches may employ greener catalysts .

- Biological Relevance : Sulfonate esters are understudied compared to thiobenzoates, which have documented roles in benzthiazole synthesis (e.g., antimicrobial agents) .

Biological Activity

4-Chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a sulfonate group that enhances its solubility in biological systems, which is crucial for its activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds similar to 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate can inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular functions and pathways.

- Antimicrobial Properties : There is evidence suggesting that this compound exhibits antimicrobial activity against certain bacterial strains. The sulfonate moiety may play a key role in disrupting bacterial cell membranes.

- Anti-cancer Potential : Preliminary studies have indicated that related compounds possess anti-cancer properties, particularly against breast and lung cancer cell lines. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Toxicity Profiles

The toxicity of 4-chloro-2-acetamidophenyl 4-tert-butylbenzene-1-sulfonate has been evaluated using various models:

| Toxicity Test | Organism | Concentration (mg/l) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Tetrahymena | 0.1 - 5.0 | Decreased locomotor activity |

| Chronic Toxicity | Daphnia magna | 0.01 - 0.5 | Reproductive impairment observed |

| Cytotoxicity | Human Cell Lines | 1 - 100 | Induction of apoptosis at higher doses |

These findings suggest that while the compound has potential therapeutic applications, careful consideration must be given to its dosage and potential side effects.

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 10 mg/l, indicating strong antimicrobial properties (source: ).

- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 μM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis (source: ).

- Environmental Toxicology Research : Research conducted on aquatic organisms highlighted the compound's potential environmental impact, showing acute toxicity in aquatic models at concentrations as low as 0.1 mg/l, raising concerns for ecological safety (source: ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.